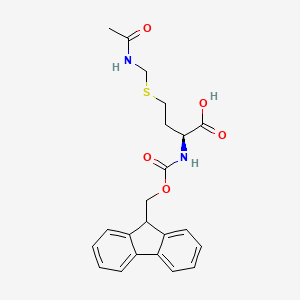

Fmoc-HoCys(Acm)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-HoCys(Acm)-OH, also known as (2S)-4-{[(Acetylamino)methyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, is a homolog of cysteine .

Synthesis Analysis

Fmoc-HoCys(Acm)-OH is synthesized from L-methionine. It can also be used for the synthesis of solid phase peptide .Molecular Structure Analysis

The molecular formula of Fmoc-HoCys(Acm)-OH is C22H24N2O5S. It has an average mass of 428.501 Da and a monoisotopic mass of 428.140594 Da .Physical And Chemical Properties Analysis

The molecular weight of Fmoc-HoCys(Acm)-OH is 428.50 g/mol .Scientific Research Applications

Hybrid Nanomaterial Development

Fmoc-protected amino acids have been utilized to create hybrid hydrogels incorporating functionalized single-walled carbon nanotubes (f-SWCNTs), demonstrating enhanced thermal stability and electrical conductivity. This approach, using Fmoc-Phe-OH as a model, exemplifies the potential for designing advanced materials with tailored physical properties for various applications, including sensors and conductive materials (Roy & Banerjee, 2012).

Antibacterial Composite Materials

Research on fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks has demonstrated their promising applications in developing antibacterial and anti-inflammatory materials. These materials leverage the intrinsic antibacterial capabilities of self-assembling nanostructures, offering innovative solutions for creating composites with significant biomedical applications, such as in wound dressings and implantable devices (Schnaider et al., 2019).

Supramolecular Hydrogels

The development of supramolecular hydrogels from FMOC-functionalized amino acids showcases the biocompatible and biodegradable nature of these materials. Such hydrogels have been studied for their antimicrobial activities, highlighting their potential in medical applications, including drug delivery systems and scaffolding for tissue engineering (Croitoriu et al., 2021).

Peptide Crosslinker Synthesis

Fmoc chemistry has been applied to synthesize peptide crosslinkers with applications in biomimetic scaffold fabrication for tissue engineering. This illustrates the compound's role in creating functional biomaterials capable of mimicking the extracellular matrix to support cell growth and tissue regeneration (He & Jabbari, 2006).

Functional and Structural MR Image Analysis

While not directly related to Fmoc-HoCys(Acm)-OH, advancements in functional magnetic resonance imaging (fMRI) preprocessing tools, such as fMRIPrep, demonstrate the broad scope of scientific research applications ranging from material science to biomedical imaging. These tools enable high-quality, reproducible research outputs essential for understanding complex biological systems (Esteban et al., 2018).

Safety And Hazards

properties

IUPAC Name |

(2S)-4-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-11-10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXJXPIRDOELQS-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-HoCys(Acm)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)

![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)